molecular formula C15H24O5Si B190079 Ethyl 4-(triethoxysilyl)benzoate CAS No. 197662-64-9

Ethyl 4-(triethoxysilyl)benzoate

Cat. No. B190079
M. Wt: 312.43 g/mol
InChI Key: IYBIDUBBUBVKMU-UHFFFAOYSA-N
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Description

Ethyl 4-(triethoxysilyl)benzoate is a chemical compound with the molecular formula C15H24O5Si . It has a molecular weight of 312.43 g/mol . The IUPAC name for this compound is ethyl 4-triethoxysilylbenzoate .


Molecular Structure Analysis

The molecule contains a total of 45 bonds, including 21 non-H bonds, 7 multiple bonds, 10 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester . The InChI string and Canonical SMILES for this compound are also available .


Physical And Chemical Properties Analysis

Ethyl 4-(triethoxysilyl)benzoate has a molecular weight of 312.43 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, and a rotatable bond count of 10 . The topological polar surface area is 54 Ų . The complexity of the molecule is 285 .

Scientific Research Applications

  • Anti-Juvenile Hormone Agents : Ethyl 4-(triethoxysilyl)benzoate derivatives have been studied for their role as anti-juvenile hormone agents in insects. These compounds can induce precocious metamorphosis in silkworms, indicating their potential in controlling insect populations (Kuwano et al., 2008); (Kaneko et al., 2011).

  • Molecular Structure and Isolation : Studies have also focused on the isolation and molecular structure analysis of Ethyl 4-(triethoxysilyl)benzoate derivatives, such as ethyl 4-hydroxy-3,5-dimethoxy-benzoate, from various sources (Wang et al., 2011).

  • Synthesis of Novel Compounds : Research has been conducted on the synthesis of novel compounds from Ethyl 4-(triethoxysilyl)benzoate, exploring their potential applications in various fields (Ishiguro et al., 2003).

  • Ester Preparation via Phosphonium Salts : The preparation of esters like Ethyl benzoate through reactions involving quaternary phosphonium salts has been a subject of study, which could have implications in organic synthesis and industrial applications (Mitsunobu & Yamada, 1967).

  • Liquid Crystalline Properties : Research into the mesogenic behaviors of Ethyl 4-(triethoxysilyl)benzoate derivatives has been conducted, exploring their potential use in liquid crystal display technologies and temperature sensing devices (Mehmood et al., 2018).

  • Coating Properties in Epoxy Resins : Ethyl 4-(triethoxysilyl)benzoate has been utilized in the synthesis of epoxy resins and as a curing agent, indicating its applications in protective coatings and material engineering (Patel et al., 1998).

  • Antiplatelet Activity : Some derivatives of Ethyl 4-(triethoxysilyl)benzoate have been studied for their antiplatelet activity, indicating potential medical applications in the development of novel drug candidates (Chen et al., 2008).

Safety And Hazards

The safety data sheet for Ethyl 4-(triethoxysilyl)benzoate advises against medicinal, household, or other uses . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation is advised at places where dust is formed .

properties

IUPAC Name

ethyl 4-triethoxysilylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O5Si/c1-5-17-15(16)13-9-11-14(12-10-13)21(18-6-2,19-7-3)20-8-4/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBIDUBBUBVKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)[Si](OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(triethoxysilyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
NJ Schoenfeldt, JM Notestein - ACS Catalysis, 2011 - ACS Publications
Immobilizing a homogeneous catalyst provides obvious handling benefits, but ideally can also enhance catalyst productivity or selectivity because of beneficial interactions between the …
Number of citations: 21 pubs.acs.org
YL Pan, B Arkles, J Kendenburg - Advanced Materials Research, 2013 - Trans Tech Publ
Four different synthetic methods for preparation of aromatic sialnes have been developed and the hydrosilylation route has been proved to be one as the most commercially significant. …
Number of citations: 8 www.scientific.net
M Murata, H Yamasaki, T Ueta, M Nagata, M Ishikura… - Tetrahedron, 2007 - Elsevier
The general and efficient silylation of aryl halides has been developed utilizing triethoxysilane and a rhodium catalyst. The substrate scope is broad and includes ortho-, meta-, and para-…
Number of citations: 67 www.sciencedirect.com
M Murata, M Ishikura, M Nagata, S Watanabe… - Organic …, 2002 - ACS Publications
The specific silylation of aryl iodides and bromides with triethoxysilane (EtO) 3 SiH in the presence of NEt 3 and a catalytic amount of [Rh(cod)(MeCN) 2 ]BF 4 provides the …
Number of citations: 150 pubs.acs.org
PAA Ignacio-de Leon, CA Contreras… - Applied Catalysis A …, 2016 - Elsevier
Monomeric and dimeric complexes of Mn 1,4,7-trimethyl-1,4,7-triazacyclononane (tmtacn) were immobilized under reaction conditions onto solid supports to create heterogeneous …
Number of citations: 24 www.sciencedirect.com
H Fan, Y Shang, W Su - European Journal of Organic Chemistry, 2014 - Wiley Online Library
The palladium‐catalyzed direct arylation of polyfluoroarenes with organosilicon reagents was achieved by establishing general reaction conditions. This protocol was compatible with a …
J Herron - 2013 - scholarship.rice.edu
The development of reactive organometallics has become a vital part synthetic chemistry. Organosilanes potentially represent a cheap, robust, and environmentally benign precursor to …
Number of citations: 0 scholarship.rice.edu
NE Thornburg, Y Liu, P Li, JT Hupp, OK Farha… - Catalysis Science & …, 2016 - pubs.rsc.org
Zirconium(IV)-containing metal–organic framework (MOF) catalysts NU-1000 and MOF-808 were compared to analogous catalysts synthesized by grafting the nodes onto bare and …
Number of citations: 32 pubs.rsc.org
K Dubois - 2013 - search.proquest.com
Immobilization of photoactive molecules on porous and nano-sized solid supports provides unique interactions which affect photophysical properties. In situ diffuse reflectance FTIR and …
Number of citations: 3 search.proquest.com

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